7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound characterized by a pyrazolo[4,3-b]pyridine core structure. This compound features a chlorine atom at the 7-position and a tetrahydro-2H-pyran substituent at the nitrogen atom. Its molecular formula is , and it has a molar mass of 237.69 g/mol. The compound is identified by the CAS number 1416712-49-6, and it is primarily classified as a heterocyclic compound due to its ring structure that contains nitrogen atoms.
Methods of Synthesis:
The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves several steps, including:
The molecular structure of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be represented as follows:
The structural representation can be visualized using SMILES notation: ClC1=NC=CC2=C1N(C1CCCCO1)/N=C\2
.
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced biological activities or different chemical properties .
The mechanism of action for 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets within biological systems:
Research indicates that this compound may exhibit antimicrobial and anticancer properties through these interactions.
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine possesses several notable physical and chemical properties:
These properties are crucial for its application in scientific research and medicinal chemistry .
The applications of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine span various fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: